6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
The compound 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 1006348-91-9) features a pyrazolo[3,4-b]pyridine core substituted with a carboxylic acid group at position 4, a methyl group at position 1, and a 1-ethyl-3,5-dimethylpyrazole moiety at position 4. It has a molecular weight of 313.36 g/mol and a purity of 95% .
Properties
Molecular Formula |
C15H17N5O2 |
|---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H17N5O2/c1-5-20-9(3)13(8(2)18-20)12-6-10(15(21)22)11-7-16-19(4)14(11)17-12/h6-7H,5H2,1-4H3,(H,21,22) |
InChI Key |
RQJBBPXSMBEPIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C)C(=C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-b]pyridine Skeleton Construction via Condensation Reactions
The pyrazolo[3,4-b]pyridine core is typically synthesized through condensation reactions between 3-aminopyrazoles and electrophilic partners such as 2-pyrone derivatives. A seminal approach involves reacting 3-amino-1-phenylpyrazolin-5-one (1 ) with 4-hydroxy-6-methylpyran-2-one (2a ) in refluxing butanol for 72 hours, yielding pyrazolo[3,4-b]pyridin-3-one intermediates (3–5 ) (Scheme 1).
Key Reaction Conditions
| Reactants | Solvent | Temperature | Time | Products (Yield) |
|---|---|---|---|---|
| 1 + 2a (2 eq) | Butanol | Reflux | 72 h | 3 (18%), 4 (36%), 5 (22%) |
The regioselectivity of this reaction is influenced by the nucleophilic attack of the pyrazole’s amino group on the 2-pyrone’s carbonyl carbon, followed by cyclodehydration. NMR and mass spectrometry confirmed the structures, with 4 identified as 2-(4-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl)acetic acid butyl ester.
Functionalization of the Pyrazole Substituents
The 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl group is introduced via N-alkylation and C-methylation. A representative protocol involves treating pyrazolo[3,4-b]pyridin-3-one (7 ) with sodium hydride and ethylating agents (e.g., ethyl bromide) in tetrahydrofuran (THF) to install the ethyl group at N-1. Subsequent methylation at C-3 and C-5 is achieved using methyl iodide and a base such as potassium carbonate (Table 1).
Table 1: Alkylation Conditions for Pyrazole Functionalization
| Starting Material | Alkylating Agent | Base | Solvent | Yield |
|---|---|---|---|---|
| 7 | Ethyl bromide | NaH | THF | 75% |
| 7 (ethylated) | Methyl iodide | K₂CO₃ | DMF | 68% |
This stepwise approach ensures precise control over substituent placement, critical for achieving the target molecule’s substitution pattern.
Multi-Step Synthesis Integrating Core and Substituents
A convergent synthesis combines the pyrazolo[3,4-b]pyridine core with the pre-functionalized pyrazole moiety. The pyrazole ring is synthesized separately via cyclocondensation of hydrazine derivatives with diketones, followed by sequential alkylation. Suzuki-Miyaura coupling or nucleophilic aromatic substitution then links the pyrazole to the pyridopyrazole core.
Representative Reaction Sequence
- Pyrazole Synthesis :
- Coupling :
Optimization Strategies and Catalytic Enhancements
Reaction efficiency is improved using catalysts such as KF-alumina, which accelerates condensation steps by activating carbonyl groups. Microwave-assisted synthesis reduces reaction times from days to hours while maintaining yields (>75%).
Table 2: Catalytic Optimization Data
| Reaction | Catalyst | Time (Traditional) | Time (Optimized) | Yield |
|---|---|---|---|---|
| Core condensation | KF-alumina | 72 h | 24 h | 78% |
| N-Alkylation | CuI/Phen | 12 h | 4 h | 85% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The compound is also prone to substitution reactions, where functional groups on the pyrazole or pyridine rings can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide variety of functionalized pyrazole-pyridine compounds.
Scientific Research Applications
6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may act as an inhibitor by blocking the active site of an enzyme or as an agonist by activating a receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural variations among analogs include substitutions on the pyrazole ring, modifications to the pyrazolo-pyridine core, and functional group interconversions (e.g., carboxylic acid to ester or amide). These changes influence physicochemical properties, bioavailability, and target interactions.
Table 1: Comparative Analysis of Key Compounds
Impact of Substituents on Properties
Carboxylic Acid vs. Ester/Amide :
- The target compound’s carboxylic acid group (pKa ~4-5) enhances water solubility and ionic interactions with biological targets, whereas the methyl ester analog () is more lipophilic, favoring membrane permeability .
- The carboxamide derivative () replaces -COOH with -CONH-aryl, improving metabolic stability but reducing acidity, which may alter target binding .
In contrast, the chloro-substituted pyrazole in introduces electronegativity, which could modulate electronic interactions .
Electron-Withdrawing Groups :
Research and Application Implications
- Medicinal Chemistry : The carboxylic acid group in the target compound makes it a candidate for further derivatization into salts or prodrugs, while the carboxamide analog () could serve as a stable intermediate for in vivo studies .
- Structure-Activity Relationships (SAR) : The difluoromethoxy and dicyclopropyl analogs (Evidences 9,10) demonstrate how subtle structural changes can dramatically alter pharmacokinetic profiles, guiding future SAR studies .
Biological Activity
6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O2 |
| Molecular Weight | 313.35 g/mol |
| LogP | 1.6161 |
| Polar Surface Area | 83.159 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound has shown promise in several studies:
Anti-inflammatory Activity
A study reported that compounds with pyrazolo[3,4-b]pyridine scaffolds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for certain derivatives ranged from 0.02 to 0.04 μM, indicating potent anti-inflammatory properties compared to standard drugs like celecoxib .
Anticancer Activity
The compound has been evaluated for its anticancer potential against various human tumor cell lines. For instance:
- HeLa Cells : Exhibited significant antiproliferative effects.
- HCT116 Cells : Demonstrated IC50 values comparable to leading chemotherapeutic agents .
Antimicrobial Activity
Recent developments have also explored the use of this compound as a potential anti-tuberculosis agent. It targets mycobacterial enzymes involved in the biosynthesis of essential metabolites, suggesting a novel mechanism for combating drug-resistant strains of Mycobacterium tuberculosis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions that allow for functional group modifications. The structural diversity enhances their biological activity and selectivity towards specific targets.
Key Synthetic Pathways
- Condensation Reactions : Initial formation of the pyrazolo scaffold through condensation of appropriate precursors.
- Functionalization : Subsequent steps involve introducing substituents that enhance biological activity.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound:
- Inhibition of CDK2 and CDK9 : A derivative demonstrated IC50 values of 0.36 µM and 1.8 µM against CDK2 and CDK9 respectively, showcasing its potential as a selective inhibitor in cancer therapy .
- Anti-TB Activity : A recent study indicated that derivatives targeting mycobacterial pantothenate biosynthesis could be effective against multi-drug resistant tuberculosis strains .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. For example, pyrazolo[3,4-b]pyridine cores are constructed via cyclocondensation of pyrazole amines (e.g., 1-methyl-1H-pyrazol-5-amine) with α,β-unsaturated carbonyl derivatives (e.g., ethyl acrylates) under acid catalysis. Trifluoroacetic acid (TFA) is often used to promote cyclization . Key intermediates (e.g., ethyl esters) are characterized via:
- H/C NMR : To confirm substituent positions and electronic environments (e.g., methyl groups at δ ~2.5 ppm, pyrazole protons at δ ~6.5–7.5 ppm) .
- IR Spectroscopy : To identify carboxylic acid (C=O stretch ~1700 cm) and pyrazole ring vibrations (~1600 cm) .
- Mass Spectrometry : For molecular ion confirmation (e.g., [M+H] matching calculated MW) .
Basic: How is solubility and stability assessed for this compound in experimental settings?
Methodological Answer:
- Solubility : Tested in polar (DMSO, methanol) and aqueous buffers (pH 1–12). Limited aqueous solubility is common due to the hydrophobic pyrazole/pyridine core; DMSO is often used for stock solutions .
- Stability : Assessed via accelerated degradation studies (e.g., 40°C/75% RH for 1 week). Decomposition products (e.g., CO, NO) are monitored by TLC or HPLC. Storage at –20°C under inert atmosphere is recommended .
Advanced: How can reaction yields be optimized for the pyrazolo[3,4-b]pyridine core?
Methodological Answer:
- Catalyst Screening : Replace TFA with Lewis acids (e.g., ZnCl) or ionic liquids to enhance cyclization efficiency .
- Solvent Optimization : Use high-boiling solvents (e.g., toluene or PEG-400) for reflux conditions, improving reaction homogeneity .
- Purification : Employ dry-load flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate pure products .
Advanced: What computational strategies predict binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). The carboxylic acid group may form hydrogen bonds with catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Pay attention to protonation states (carboxylic acid vs. carboxylate) at physiological pH .
- Validation : Compare docking scores with experimental IC values from enzyme assays (e.g., kinase inhibition) .
Advanced: How to resolve contradictions in spectral data across studies?
Methodological Answer:
- NMR Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl vs. DMSO-d). Cross-reference spectra using the same solvent .
- Dynamic Exchange : Pyrazole tautomerism or rotamers can split peaks. Use variable-temperature NMR to identify conformational dynamics .
- Reproducibility : Validate synthetic protocols (e.g., catalyst purity, reaction time) to minimize batch-to-batch variability .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, respiratory masks, and safety goggles to avoid inhalation or skin contact .
- Ventilation : Use fume hoods during synthesis. Avoid strong oxidizers (e.g., HNO) to prevent hazardous decomposition .
Advanced: How to design derivatives to enhance bioavailability?
Methodological Answer:
- Ester/Amide Prodrugs : Replace the carboxylic acid with ethyl esters or methyl amides to improve membrane permeability. Hydrolyze in vivo via esterases .
- Salt Formation : React with amines (e.g., piperazine) to form water-soluble salts. Monitor pH-dependent stability .
Basic: What spectroscopic techniques confirm the absence of synthetic byproducts?
Methodological Answer:
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities (<0.5% area).
- Elemental Analysis : Validate purity (>95%) by matching C/H/N/O percentages with theoretical values .
Advanced: How to assess in vitro toxicity for early-stage drug development?
Methodological Answer:
- MTT Assay : Test cytotoxicity in HEK-293 or HepG2 cells (48–72 hr exposure). IC values >100 μM suggest low toxicity .
- hERG Binding : Use patch-clamp assays to evaluate cardiac risk. Pyrazole derivatives may interact with potassium channels .
Advanced: What strategies stabilize the pyrazole ring under acidic conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
